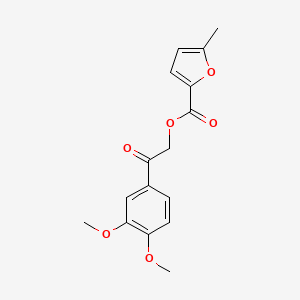

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate

Descripción

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate is an ester derivative featuring a 3,4-dimethoxyphenyl group linked via a ketone-oxygen bridge to a 5-methylfuran-2-carboxylate moiety. This compound is of interest due to its structural complexity, combining aromatic, ether, and heterocyclic functionalities.

Propiedades

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-10-4-6-14(22-10)16(18)21-9-12(17)11-5-7-13(19-2)15(8-11)20-3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADGOQYPZOLRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)OCC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate typically involves the esterification of 5-methylfuran-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste minimization, would also be important considerations in an industrial setting.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Comparisons

The compound’s structural analogs can be categorized based on substituents, functional groups, and heterocyclic systems (Table 1):

Key Observations :

- The target compound’s ester linkage distinguishes it from amide derivatives like Rip-B , which may exhibit altered solubility and metabolic stability.

- Heterocyclic systems vary significantly: furan (target compound), pyrazinone , and triazole cores impart distinct electronic and steric properties.

Key Observations :

- Amide formation (Rip-B) achieved higher yields (80%) compared to pyrazinone synthesis (51%) .

- Fluorinated compounds often require specialized conditions (e.g., -78°C in ), increasing synthetic complexity.

Actividad Biológica

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate (CAS No: 749868-60-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H16O6

- Molecular Weight : 304.29 g/mol

- Structural Features : The compound contains a furan ring and methoxy groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. The presence of methoxy groups in the aromatic ring is believed to enhance the electron-donating ability, thus scavenging free radicals effectively.

Antimicrobial Properties

Studies have shown that derivatives of furan carboxylates possess antimicrobial activity against various pathogens. For instance, compounds related to 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate have been evaluated for their effectiveness against bacteria and fungi, demonstrating significant inhibition at certain concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and mediators in vitro, suggesting that this compound could modulate inflammatory responses.

The precise mechanism of action for 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with oxidative stress and inflammation.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A comparative study evaluated the antioxidant activity of various furan derivatives, including those similar to our compound. Results indicated that the tested compounds significantly reduced oxidative stress markers in cellular models.

-

Antimicrobial Efficacy :

- A study published in a peer-reviewed journal assessed the antimicrobial properties of several furan derivatives against clinical isolates. The results demonstrated that these compounds exhibited varying degrees of antimicrobial activity, with some showing effectiveness comparable to standard antibiotics.

-

Inflammation Modulation :

- An experimental model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with compounds similar to 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.